The Discovery, Isolation, and Biological Activity of Ophiobolin H from Aspergillus Species: A Technical Guide
The Discovery, Isolation, and Biological Activity of Ophiobolin H from Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton.[1][2] First discovered as phytotoxins produced by plant pathogenic fungi, this diverse family of natural products has garnered significant interest from the scientific community due to a wide range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Among the various members of this class, Ophiobolin H, isolated from marine-derived and terrestrial Aspergillus species, stands out as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides an in-depth overview of the discovery, isolation, and reported biological activities of Ophiobolin H, with a focus on material derived from Aspergillus species. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and putative signaling pathways are presented to aid researchers in this field.
Discovery and Sourcing from Aspergillus Species
Ophiobolin H has been successfully isolated from various species of the genus Aspergillus, most notably Aspergillus ustus and other marine-derived Aspergillus strains.[1][3] These fungi have proven to be a rich source of diverse ophiobolin analogues. The production of Ophiobolin H is typically achieved through fermentation of the fungal strain on a suitable nutrient medium, followed by extraction and chromatographic purification.
Physicochemical and Spectroscopic Data
The structural elucidation of Ophiobolin H has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data for Ophiobolin H.
Table 1: Physicochemical Properties of Ophiobolin H
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₈O₃ | [4] |
| Molecular Weight | 386.57 g/mol | [4] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for an Ophiobolin Analogue in CDCl₃
(Note: Specific data for Ophiobolin H from Aspergillus was not available in a consolidated table. The following data for a related ophiobolin, Ophiobolin O, is provided as a reference. Chemical shifts are reported in ppm.)[4]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 36.2 | 1.38, m |
| 2 | 26.8 | 2.05, m |
| 3 | 79.7 | - |
| 4 | 51.1 | 2.36, d (13.7) |
| 5 | 120.8 | - |
| 6 | 50.2 | 3.16, d (11.0) |
| 7 | 139.2 | - |
| 8 | 130.8 | 5.90, br s |
| 9 | 24.8 | 2.42, d (14.4) |
| 10 | 54.7 | 1.63, dt (3.6, 11.0) |
| 11 | 43.5 | - |
| 12 | 43.0 | 1.38, m |
| 13 | 29.5 | 1.47, m |
| 14 | 40.5 | 2.10, m |
| 15 | 31.8 | 1.25, m |
| 16 | 28.0 | 1.55, m |
| 17 | 131.3 | 5.10, t (7.1) |
| 18 | 124.9 | 5.10, t (7.1) |
| 19 | 131.3 | - |
| 20 | 17.6 | 0.88, d (6.6) |
| 21 | 194.1 | 9.76, s |
| 22 | 18.5 | 1.05, s |
| 23 | 25.7 | 1.68, s |
| 24 | 17.7 | 1.60, s |
| 25 | 21.3 | 1.10, d (6.6) |
Experimental Protocols
Fungal Fermentation
This protocol describes a general method for the fermentation of Aspergillus species for the production of ophiobolins. Optimization of media components and culture conditions may be required for specific strains.
-
Strain: Aspergillus ustus or other identified Ophiobolin H-producing Aspergillus sp.
-
Culture Medium: Potato Dextrose Agar (PDA) for solid cultures or Potato Dextrose Broth (PDB) for liquid cultures. A typical PDB medium consists of 200 g/L potato infusion, 20 g/L glucose, and deionized water.
-
Inoculation: Inoculate the liquid medium with a mycelial plug from a fresh PDA plate or a spore suspension.
-
Incubation: Incubate the culture flasks at 28°C on a rotary shaker at 150-180 rpm for 14-21 days.[5]
-
Monitoring: Monitor the production of Ophiobolin H periodically by extracting a small aliquot of the culture broth and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction of Ophiobolin H
-
Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration.
-
Extraction:
-
Broth: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc).
-
Mycelia: Dry the mycelia, grind them into a fine powder, and extract with methanol (MeOH) or a mixture of chloroform and methanol (CHCl₃:MeOH, 2:1 v/v) using sonication or maceration.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification by Preparative HPLC
This protocol provides a general guideline for the purification of Ophiobolin H from the crude extract. The specific parameters may need to be optimized based on the complexity of the extract and the available instrumentation.[6][7]
-
Initial Fractionation (Optional): For complex crude extracts, an initial fractionation step using vacuum liquid chromatography (VLC) or flash chromatography on silica gel can be performed. A stepwise gradient of n-hexane and ethyl acetate is commonly used.
-
Preparative HPLC System:
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is typically used. Both solvents may be acidified with 0.1% formic acid to improve peak shape.
-
Gradient Program (Example):
-
0-5 min: 30% ACN
-
5-40 min: 30% to 100% ACN (linear gradient)
-
40-50 min: 100% ACN (isocratic)
-
50-55 min: 100% to 30% ACN (linear gradient)
-
55-60 min: 30% ACN (isocratic)
-
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength of 210 nm and 254 nm.
-
-
Fraction Collection: Collect fractions based on the elution profile and analyze them by analytical HPLC to determine their purity.
-
Final Purification: Pool the fractions containing Ophiobolin H and subject them to a final purification step using an isocratic mobile phase on the same or a similar preparative HPLC column to obtain the pure compound.
Biological Activities and Putative Signaling Pathways
While specific studies on the signaling pathways of Ophiobolin H are limited, research on closely related ophiobolins, particularly Ophiobolin A, provides valuable insights into its potential mechanisms of action. The primary reported biological activities of ophiobolins are cytotoxicity against cancer cells and anti-inflammatory effects.
Cytotoxic Activity
Ophiobolins have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8] The proposed mechanisms of action for Ophiobolin A, which may be applicable to Ophiobolin H, include the induction of a non-apoptotic form of cell death known as paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[9] This process is often associated with ER stress.[9] Furthermore, ophiobolins can covalently modify cellular components, such as phosphatidylethanolamine (PE) in cell membranes, leading to membrane destabilization and cell death.[2]
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
